molecular formula C13H19ClN2 B8351155 (6-Chloro-pyridin-3-ylmethyl)-cyclohexyl-methyl-amine

(6-Chloro-pyridin-3-ylmethyl)-cyclohexyl-methyl-amine

Cat. No.: B8351155
M. Wt: 238.75 g/mol
InChI Key: FKPIMCPMRQKISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-pyridin-3-ylmethyl)-cyclohexyl-methyl-amine is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclohexanamine

InChI

InChI=1S/C13H19ClN2/c1-16(12-5-3-2-4-6-12)10-11-7-8-13(14)15-9-11/h7-9,12H,2-6,10H2,1H3

InChI Key

FKPIMCPMRQKISA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C(C=C1)Cl)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-(chloromethyl)pyridine (500 mg, 3.08 mmole) in 8 mL of dry acetonitrile is 384 mg (3.39 mmol) of N-methylcyclohexylamine followed by 468 mg (3.39 mmol) of potassium carbonate. The reaction is heated at 80° C. for 20 h. After cooling, the reaction mixture is quenched with 5 mL of water, extracted three-times with methylene chloride, and dried over sodium sulfate. Concentration of the solvent provided an oil which was purified by silica gel chromatography to provide 700 mg (95% yield) of (6-Chloro-pyridin-3-ylmethyl)-cyclohexyl-methyl-amine. C13 NMR 26.1, 26.6, 28.9, 37.7, 54.5, 62.8, 124.1, 135.1, 139.5, 149.9; MS 239.3 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step Two
Quantity
468 mg
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

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